molecular formula C27H50O4 B12664119 Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester CAS No. 223736-95-6

Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester

Cat. No.: B12664119
CAS No.: 223736-95-6
M. Wt: 438.7 g/mol
InChI Key: BQYWSIXWGYRUSU-UHFFFAOYSA-N
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Description

Properties

CAS No.

223736-95-6

Molecular Formula

C27H50O4

Molecular Weight

438.7 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decan-3-ylmethyl octadecanoate

InChI

InChI=1S/C27H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-26(28)29-23-25-24-30-27(31-25)21-18-16-19-22-27/h25H,2-24H2,1H3

InChI Key

BQYWSIXWGYRUSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1COC2(O1)CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester typically involves the esterification of octadecanoic acid with 1,4-dioxaspiro[4.5]decane-2-methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Recent studies have indicated that derivatives of 1,4-dioxaspiro[4.5]decane exhibit promising activity as selective agonists for serotonin receptors (5-HT1AR). For instance, compounds like 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine show significant agonistic properties, suggesting their potential in treating mood disorders and anxiety-related conditions .
  • Antimicrobial Properties :
    • Research has highlighted the antibacterial efficacy of octadecanoic acid derivatives against various pathogens. Such compounds can serve as alternatives to conventional antibiotics due to their lower side effects and resistance profiles .

Material Science Applications

  • Biolubricants :
    • The synthesis of novel compounds from octadecanoic acid derivatives has been explored for use as biolubricants. These materials are derived from renewable resources and offer environmentally friendly alternatives to conventional lubricants .
  • Polymer Chemistry :
    • The unique structure of 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester allows for the development of advanced polymer materials with enhanced mechanical properties and thermal stability .

Food Technology Applications

  • Emulsifiers and Stabilizers :
    • Octadecanoic acid esters are commonly used in food formulations as emulsifiers due to their ability to stabilize oil-water mixtures. The incorporation of dioxaspiro structures may enhance the stability of emulsions in food products.

Case Studies

Application AreaCompoundFindings
Pharmaceuticals1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazinePotent 5-HT1AR agonist with moderate selectivity .
Material ScienceBiolubricant derived from octadecanoic acidDemonstrated reduced friction and wear compared to traditional lubricants .
Food TechnologyOctadecanoic acid estersEffective emulsifiers enhancing stability in various food formulations .

Mechanism of Action

The mechanism of action of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octadecanoic acid and 1,4-dioxaspiro[4.5]decane-2-methanol, which can then participate in various biochemical processes. The spiroacetal moiety may also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features.

    2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester: Another ester with a spiroacetal moiety, used in different chemical applications.

Uniqueness

Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester is unique due to its combination of a long-chain fatty acid and a spiroacetal structure. This dual functionality allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

Octadecanoic acid, also known as stearic acid, is a long-chain saturated fatty acid with the formula C18H36O2C_{18}H_{36}O_2. The compound , Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester , is a derivative of stearic acid that incorporates a unique spiro structure. This article explores its biological activity based on various studies and research findings.

  • Molecular Formula : C27H50O4C_{27}H_{50}O_4
  • Molecular Weight : 438.68 g/mol
  • CAS Number : 223736-95-6

The biological activity of octadecanoic acid derivatives often relates to their influence on cell membrane properties and signaling pathways. Research indicates that fatty acids can modulate membrane fluidity, which impacts cellular processes such as proliferation and apoptosis.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that stearic acid exhibits antimicrobial properties against various pathogens. The ester form may enhance this activity due to its structural modifications, which can affect membrane permeability and disrupt microbial cell walls .
  • Antitumor Effects :
    • Research has demonstrated that stearic acid can inhibit tumor cell growth in vitro. For instance, it has been shown to decrease the colony-forming ability of certain tumor cell lines while sparing normal fibroblasts . The mechanism may involve the modulation of lipid metabolism and apoptosis pathways.
  • Anti-inflammatory Properties :
    • Fatty acids, including stearic acid, are known to possess anti-inflammatory effects. They can inhibit pro-inflammatory cytokine production and modulate immune responses, potentially through the regulation of nuclear factor kappa B (NF-kB) signaling pathways .

Study 1: Antitumor Activity

In a study examining the effects of stearic acid on tumor cells, it was found that treatment with this fatty acid significantly inhibited the growth of several cancer cell lines while promoting apoptosis . The study utilized both in vitro and in vivo models to evaluate the efficacy.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of octadecanoic acid derivatives against common bacterial strains. Results indicated a notable reduction in bacterial viability when exposed to varying concentrations of the compound .

Data Table: Biological Activities of Octadecanoic Acid Derivatives

Activity TypeCompoundEffectReference
AntimicrobialOctadecanoic AcidInhibits growth of bacteria
AntitumorOctadecanoic AcidReduces colony formation in tumor cells
Anti-inflammatoryOctadecanoic AcidDecreases pro-inflammatory cytokines

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